molecular formula C23H31N3O3S B11601746 1-cyclohexyl-4-[4-(pentyloxy)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol

1-cyclohexyl-4-[4-(pentyloxy)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol

Cat. No.: B11601746
M. Wt: 429.6 g/mol
InChI Key: ABPAPTXDPXZUCP-UHFFFAOYSA-N
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Description

1-CYCLOHEXYL-3-HYDROXY-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound featuring a pyrazolo-thiazepine core structure

Preparation Methods

The synthesis of 1-CYCLOHEXYL-3-HYDROXY-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrazolo-thiazepine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of the cyclohexyl, hydroxy, and pentoxyphenyl groups through various organic reactions such as alkylation, hydroxylation, and etherification.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of catalysts and automated synthesis equipment.

Chemical Reactions Analysis

1-CYCLOHEXYL-3-HYDROXY-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrazolo-thiazepine core or other functional groups.

    Substitution: The phenyl and cyclohexyl groups can undergo substitution reactions to introduce new functional groups.

    Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

Scientific Research Applications

1-CYCLOHEXYL-3-HYDROXY-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-3-HYDROXY-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-CYCLOHEXYL-3-HYDROXY-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE include other pyrazolo-thiazepine derivatives. These compounds share a similar core structure but differ in their functional groups, leading to variations in their properties and applications. The uniqueness of 1-CYCLOHEXYL-3-HYDROXY-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific functionalization, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H31N3O3S

Molecular Weight

429.6 g/mol

IUPAC Name

1-cyclohexyl-4-(4-pentoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C23H31N3O3S/c1-2-3-7-14-29-18-12-10-16(11-13-18)21-20-22(24-19(27)15-30-21)26(25-23(20)28)17-8-5-4-6-9-17/h10-13,17,21H,2-9,14-15H2,1H3,(H,24,27)(H,25,28)

InChI Key

ABPAPTXDPXZUCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCCC4

Origin of Product

United States

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